molecular formula C20H27N5O3 B5310594 N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide

N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide

Cat. No. B5310594
M. Wt: 385.5 g/mol
InChI Key: DIUJTRPQKOUFTR-INIZCTEOSA-N
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Description

N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide, also known as MPS, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPS is a small molecule inhibitor that targets a specific protein kinase, making it an attractive candidate for drug development. In

Mechanism of Action

N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide targets a specific protein kinase, which plays a crucial role in cell signaling pathways. By inhibiting this kinase, N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide disrupts the signaling cascade, leading to the inhibition of cell growth and proliferation. The exact mechanism of action of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide is still under investigation, but it is believed to involve the modulation of several downstream targets.
Biochemical and Physiological Effects
N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has been shown to have several biochemical and physiological effects. In cancer cells, N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide inhibits cell growth and induces apoptosis, which is programmed cell death. In addition, N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide also has an effect on the immune system, as it has been shown to modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide in lab experiments is its specificity. N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide targets a specific protein kinase, making it a useful tool for investigating the role of this kinase in various cellular processes. However, one limitation of using N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide is its potential toxicity. N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has been shown to have cytotoxic effects in some cell types, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide. One area of research is the development of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide analogs with improved pharmacological properties. Another area of research is the investigation of the role of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide in other cellular processes, such as cell differentiation and migration. In addition, the potential use of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide in combination with other drugs for cancer treatment is an area of active investigation.
Conclusion
In conclusion, N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide is a novel compound with potential therapeutic applications. Its specificity and ability to target a specific protein kinase make it a useful tool for investigating cellular processes. While there are some limitations to its use, the future directions for the study of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide are promising, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available, and the reaction conditions are well-established. The final product is obtained in good yield and purity, making it suitable for further studies.

Scientific Research Applications

N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2S)-2-amino-3-hydroxy-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-28-18-7-3-2-6-17(18)24-9-11-25(12-10-24)19-15(5-4-8-22-19)13-23-20(27)16(21)14-26/h2-8,16,26H,9-14,21H2,1H3,(H,23,27)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUJTRPQKOUFTR-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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